Farnesyl-Protein Transferase (FPTase) Inhibitory Activity vs. Core Azepan-2-one Scaffolds
The parent patent (US 6,284,755 B1) establishes that azepan-2‑one derivatives bearing a 3‑amino‑1,2,4‑triazol‑1‑yl substituent at the 3‑position of the lactam ring are potent inhibitors of farnesyl‑protein transferase (FPTase) [1]. Within the exemplified series, the azepan-2‑one scaffold consistently outperforms the corresponding piperazinone and piperidinone congeners in FPTase inhibition. A representative triazole‑substituted azepan‑2‑one analog (Example 1) exhibits an in vitro FPTase IC₅₀ < 100 nM, whereas the analogous piperidin‑2‑one derivative displays an IC₅₀ > 1 µM under identical assay conditions [1]. The seven‑membered lactam ring provides a conformational constraint that optimally positions the triazole pharmacophore within the enzyme active site, a feature that cannot be replicated by the smaller six‑membered lactam or acyclic amide analogs [1][2].
| Evidence Dimension | FPTase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Representative 3‑(1,2,4‑triazol‑1‑yl)azepan‑2‑one derivative: IC₅₀ < 100 nM (FPTase enzyme assay) [1] |
| Comparator Or Baseline | Corresponding piperidin‑2‑one analog: IC₅₀ > 1 µM [1] |
| Quantified Difference | ≥ 10‑fold improvement in potency conferred by azepan-2‑one ring expansion |
| Conditions | In vitro FPTase enzyme inhibition assay using recombinant human FPTase; substrate: Ras CAAX peptide; detection: scintillation proximity assay [1] |
Why This Matters
The ≥ 10‑fold potency gain directly translates to lower compound loading in cellular and in vivo models, reducing off‑target risk and cost‑per‑experiment for oncology drug discovery programs targeting Ras‑driven cancers.
- [1] Dinsmore, C.J. et al. Inhibitors of prenyl-protein transferase. U.S. Patent 6,284,755 (issued 2001‑09‑04). View Source
- [2] Bell, I.M. et al. 3‑Aminopyrrolidinone farnesyltransferase inhibitors: design of macrocyclic compounds with improved pharmacokinetics and excellent cell potency. J. Med. Chem. 2002, 45, 2388‑2409. View Source
